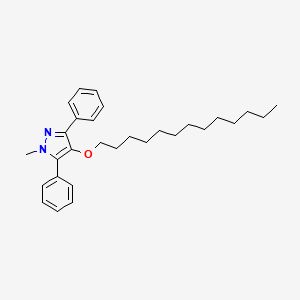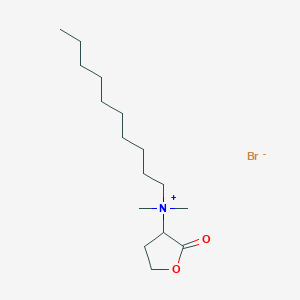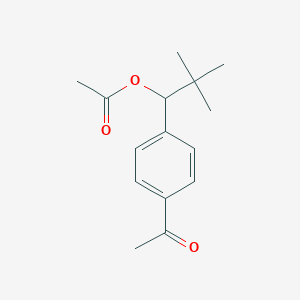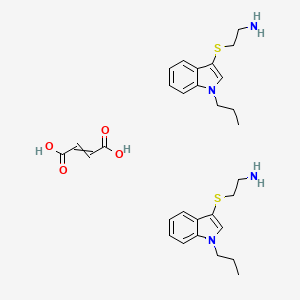![molecular formula C15H12N4O4 B14595010 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole CAS No. 60059-92-9](/img/structure/B14595010.png)
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dinitrophenylmethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole typically involves the reaction of 2,4-dinitrobenzyl chloride with 1-methylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzimidazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: The reduction of nitro groups yields 2-[(2,4-diaminophenyl)methyl]-1-methyl-1H-benzimidazole.
Oxidation: Oxidation of the benzimidazole ring can lead to the formation of benzimidazole-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, the nitro groups can participate in redox reactions, affecting cellular processes and leading to cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzimidazole ring.
1-Methyl-2-(2,4-dinitrophenyl)hydrazine: Contains a similar dinitrophenyl group but with a hydrazine linkage instead of a benzimidazole ring.
Uniqueness
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole is unique due to the combination of the benzimidazole ring and the 2,4-dinitrophenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60059-92-9 |
|---|---|
Formule moléculaire |
C15H12N4O4 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C15H12N4O4/c1-17-13-5-3-2-4-12(13)16-15(17)8-10-6-7-11(18(20)21)9-14(10)19(22)23/h2-7,9H,8H2,1H3 |
Clé InChI |
YCUGGFMLDNEGJC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)






![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)



![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
